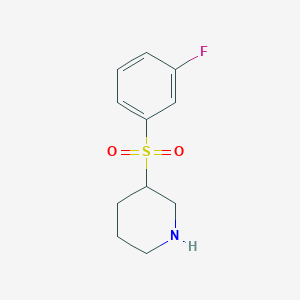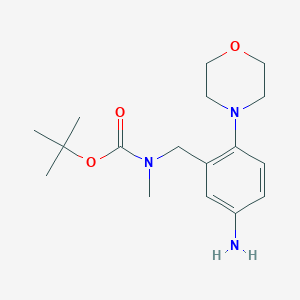
5-(Bromomethyl)-3-fluoro-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-fluoro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position of the pyridine ring. These substituents confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine typically involves multi-step organic reactions. One common method starts with the halogenation of 3-fluoro-2-methoxypyridine to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-fluoro-2-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine depends on its application. In biochemical assays, the compound may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-2-methoxypyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoro-2-methoxypyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
5-(Chloromethyl)-3-fluoro-2-methoxypyridine: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and chemical behavior.
Uniqueness
5-(Bromomethyl)-3-fluoro-2-methoxypyridine is unique due to the combination of its substituents, which confer distinct reactivity and binding properties. The presence of both bromomethyl and fluorine groups makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 |
Clave InChI |
WPJZZOWDDCKFNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)








![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)

